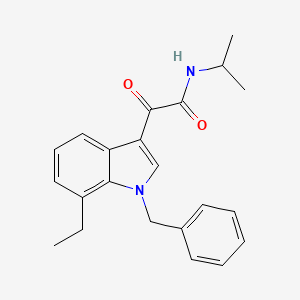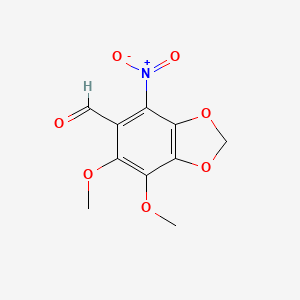
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of an indole core, a benzyl group, an ethyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions. For example, the indole core can be alkylated with benzyl bromide and ethyl iodide in the presence of a strong base such as sodium hydride.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine, followed by reaction with isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide moiety.
Scientific Research Applications
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets in various cell-based assays.
Chemical Biology: The compound is utilized in chemical biology to probe protein-ligand interactions and to develop chemical probes for target identification.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide: Lacks the ethyl group at the 7-position of the indole core.
2-(1-benzyl-7-methyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide: Contains a methyl group instead of an ethyl group at the 7-position.
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(methyl)acetamide: Contains a methyl group instead of an isopropyl group in the acetamide moiety.
Uniqueness
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-2-oxo-N-(propan-2-yl)acetamide is unique due to the presence of the ethyl group at the 7-position of the indole core and the isopropyl group in the acetamide moiety. These structural features may contribute to its distinct biological activity and chemical properties, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(1-benzyl-7-ethylindol-3-yl)-2-oxo-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H24N2O2/c1-4-17-11-8-12-18-19(21(25)22(26)23-15(2)3)14-24(20(17)18)13-16-9-6-5-7-10-16/h5-12,14-15H,4,13H2,1-3H3,(H,23,26) |
InChI Key |
HKHJHTWVHHNWKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475754.png)
![3-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11475758.png)
![5-(2-fluorophenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475760.png)
![Tetrazolo[1,5-a]pyridin-8-ol](/img/structure/B11475764.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475772.png)
![2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475780.png)
![Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate](/img/structure/B11475781.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11475792.png)

![2-{4-[1-(1H-benzimidazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475798.png)
methanone](/img/structure/B11475801.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11475811.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11475815.png)
